2-Oxo-2-phenylethanesulfonic acid

Description

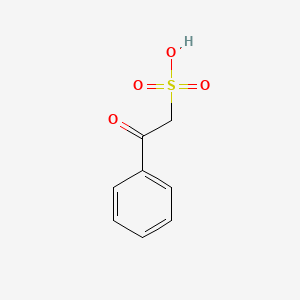

2-Oxo-2-phenylethanesulfonic acid is an organosulfur compound characterized by a sulfonic acid group (-SO₃H) attached to an ethane backbone, with a ketone (oxo) group and a phenyl substituent at the second carbon (structure: C₆H₅-C(O)-CH₂-SO₃H). This structure confers unique physicochemical properties, including strong acidity due to the sulfonic acid moiety and hydrophobic interactions facilitated by the aromatic phenyl group.

Properties

CAS No. |

4496-92-8 |

|---|---|

Molecular Formula |

C8H8O4S |

Molecular Weight |

200.21 g/mol |

IUPAC Name |

2-oxo-2-phenylethanesulfonic acid |

InChI |

InChI=1S/C8H8O4S/c9-8(6-13(10,11)12)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |

InChI Key |

OESPNJQIRRMMGU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CS(=O)(=O)O |

Other CAS No. |

4496-92-8 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(N-Cyclohexylamino)-ethanesulfonic Acid (CAS 103-47-9)

Structural Differences :

- 2-Oxo-2-phenylethanesulfonic acid : Contains a ketone (C=O) and phenyl group.

- 2-(N-Cyclohexylamino)-ethanesulfonic acid: Features a cyclohexylamine substituent (-NH-C₆H₁₁) instead of the oxo and phenyl groups.

Functional Implications :

- Acidity : The sulfonic acid group in both compounds ensures strong acidity (pKa ~1–2). However, the electron-withdrawing oxo group in 2-oxo-2-phenylethanesulfonic acid may enhance acidity slightly compared to the amine-substituted analog .

- Solubility: The phenyl group in 2-oxo-2-phenylethanesulfonic acid reduces water solubility relative to the cyclohexylamino derivative, which has a polar amine group.

- Applications: 2-(N-Cyclohexylamino)-ethanesulfonic acid: Used in biochemical buffers (e.g., CHES buffer) due to its amine functionality and stability in alkaline conditions . 2-Oxo-2-phenylethanesulfonic acid: Likely employed in organic synthesis or as a surfactant, though specific data are scarce.

Perfluorinated Sulfonic Acids (e.g., PFOS)

Structural Differences :

- PFOS : Features a fully fluorinated carbon chain (C₈F₁₇-SO₃H).

- 2-Oxo-2-phenylethanesulfonic acid: Non-fluorinated, with a phenyl-ketone backbone.

Functional Implications :

- Persistence : PFOS is highly persistent and bioaccumulative due to C-F bonds, whereas 2-oxo-2-phenylethanesulfonic acid lacks fluorination, suggesting lower environmental persistence .

- Toxicity: PFOS is linked to endocrine disruption and immunotoxicity, while non-fluorinated sulfonic acids like 2-oxo-2-phenylethanesulfonic acid may have fewer long-term health risks, though data gaps exist .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | pKa | Solubility (H₂O) | Key Functional Groups |

|---|---|---|---|---|

| 2-Oxo-2-phenylethanesulfonic acid | C₈H₈O₄S | ~1.5 | Moderate | -SO₃H, C=O, C₆H₅ |

| 2-(N-Cyclohexylamino)-ethanesulfonic acid | C₈H₁₇NO₃S | ~2.0 | High | -SO₃H, -NH-C₆H₁₁ |

| PFOS | C₈HF₁₇O₃S | ~-3.6 | Low | -SO₃H, C₈F₁₇ |

Research Challenges and Data Gaps

- Limited Public Data: Information on 2-oxo-2-phenylethanesulfonic acid is sparse compared to commercialized analogs like PFOS or CHES buffer components. Much data may reside in patent literature, as noted in fluorochemical alternatives research .

- Structural Complexity: Minor substituent changes (e.g., phenyl vs. cyclohexylamino groups) significantly alter reactivity and environmental fate, complicating comparative assessments .

Preparation Methods

Reaction Mechanism and Conditions

Phenylacetic acid undergoes electrophilic sulfonation when treated with chlorosulfonic acid (ClSO₃H) in a stoichiometric ratio of 1:1. The reaction proceeds via the generation of a sulfonic acid intermediate at the alpha carbon, adjacent to the carbonyl group. A typical procedure involves:

- Sulfonation Step : Dissolving phenylacetic acid in anhydrous dichloromethane under nitrogen atmosphere.

- Addition of Chlorosulfonic Acid : Introducing ClSO₃H dropwise at 0–5°C to minimize side reactions such as polysulfonation or decomposition.

- Stirring and Quenching : Maintaining the reaction at room temperature for 4–6 hours, followed by quenching with ice water to stabilize the sulfonic acid intermediate.

The resulting product, 2-oxo-2-phenylethanesulfonic acid, is often isolated as its sodium salt (sodium 2-oxo-2-phenylethanesulfonate) through neutralization with sodium hydroxide (NaOH). Acidification of the sodium salt with hydrochloric acid (HCl) yields the free sulfonic acid.

Optimization and Yield

Key parameters influencing yield include:

- Temperature Control : Excess heat promotes decomposition; yields drop significantly above 25°C.

- Solvent Choice : Dichloromethane or concentrated sulfuric acid (H₂SO₄) enhances solubility of intermediates.

- Stoichiometry : A 10% excess of ClSO₃H ensures complete conversion, achieving yields of 68–75%.

Alternative Synthesis Pathways

Sulfonation of Acetophenone Derivatives

Acetophenone derivatives, such as α-chloroacetophenone, offer an alternative substrate for sulfonation. Treatment with fuming sulfuric acid (oleum) at 50–60°C introduces the sulfonic acid group, though this method is less selective and often requires chromatographic purification to isolate the desired product.

Oxidation of Thiol Precursors

Though not directly cited in the provided sources, theoretical pathways involving thiol oxidation merit consideration. For example, 2-mercapto-2-phenylethanone could be oxidized with hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) to yield the sulfonic acid. This route remains exploratory, with no reported yields in the literature.

Purification and Characterization

Isolation Techniques

Crude 2-oxo-2-phenylethanesulfonic acid is purified via:

Q & A

Basic: What are the recommended methods for synthesizing 2-Oxo-2-phenylethanesulfonic acid in a laboratory setting?

Answer:

The synthesis of 2-Oxo-2-phenylethanesulfonic acid typically involves sulfonation of phenylacetic acid derivatives. A common approach includes:

- Step 1: Reacting phenylacetic acid with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonic acid group .

- Step 2: Oxidizing the intermediate using potassium permanganate (KMnO₄) in acidic media to form the ketone moiety (2-oxo group). Reaction conditions (pH, temperature) must be optimized to avoid over-oxidation .

- Step 3: Purification via recrystallization or column chromatography, validated by HPLC (C18 column, 0.1% trifluoroacetic acid/water-acetonitrile gradient) .

Key Considerations:

- Monitor reaction progress using FT-IR to confirm sulfonic acid formation (S=O stretch at ~1350 cm⁻¹) and ketone generation (C=O stretch at ~1700 cm⁻¹) .

- Safety protocols for handling chlorosulfonic acid (corrosive, exothermic reactions) are critical .

Basic: What safety precautions are critical when handling 2-Oxo-2-phenylethanesulfonic acid?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving volatile intermediates .

- Storage: Store in airtight containers at 2–8°C, away from oxidizing agents. Label containers with hazard identifiers (e.g., "Corrosive") .

- Spill Management: Neutralize spills with sodium bicarbonate and dispose of via approved chemical waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.